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Compound of Interest

Compound Name: Tilbroquinol

Cat. No.: B1681315

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol, with the IUPAC name 7-bromo-5-methylquinolin-8-ol, is an antiprotozoal agent
belonging to the 8-hydroxyquinoline class of compounds.[1][2] It has been utilized in the
treatment of amoebiasis, a parasitic infection caused by Entamoeba histolytica.[3][4] However,
its clinical use has been limited in some regions due to concerns about hepatotoxicity.[2][5]
This technical guide provides a comprehensive overview of the physicochemical properties of
Tilbroquinol, offering critical data and methodologies essential for researchers and
professionals involved in drug discovery and development. Understanding these properties is
paramount for optimizing formulation, predicting pharmacokinetic behavior, and designing
safer, more efficacious analogs.

Physicochemical Properties

A thorough understanding of a drug candidate's physicochemical profile is fundamental to the
drug development process. These properties influence a compound's absorption, distribution,
metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for
Tilbroquinol are summarized in the table below.
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Property Value Source
IUPAC Name 7-bromo-5-methylquinolin-8-ol [1112]
Chemical Formula C10HsBrNO [1][2]
Molecular Weight 238.08 g/mol [11[2]
Melting Point 160 °C

Boiling Point 342.2 °C at 760 mmHg

Density 1.612 g/cm3

Refractive Index 1.692

pKa (Strongest Acidic) 7.84 [6]
pKa (Strongest Basic) 4.46 [6]
LogP 311 [6]
Water Solubility 0.299 mg/mL

Experimental Protocols

Accurate determination of physicochemical properties is crucial. Below are detailed
methodologies for key experiments relevant to the characterization of Tilbroquinol.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the
thermodynamic solubility of a compound.

Protocol:

» Preparation of Saturated Solution: An excess amount of Tilbroquinol is added to a vial
containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a
relevant pH).

o Equilibration: The vial is sealed and agitated in a constant temperature water bath for a
prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
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» Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

e Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately,
and the concentration of Tilbroquinol is determined using a validated analytical method,
such as High-Performance Liquid Chromatography (HPLC) with UV detection.

o Data Analysis: The solubility is expressed as the concentration of the compound in the
saturated solution (e.g., in mg/mL or uM).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is
a critical parameter for predicting its membrane permeability and overall pharmacokinetic
behavior.

Protocol:

o Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically pH
7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by
separation of the two phases.

 Partitioning: A known amount of Tilbroquinol is dissolved in one of the phases (usually the
one in which it is more soluble). This solution is then mixed with an equal volume of the other
pre-saturated phase in a separatory funnel.

e Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow for the
partitioning of the compound between the two phases. The mixture is then allowed to stand
until the two phases have completely separated.

o Quantification: A sample is taken from both the n-octanol and the aqueous phase. The
concentration of Tilbroquinol in each phase is determined using a suitable analytical
method like HPLC-UV.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the
base-10 logarithm of this value.
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pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For
ionizable compounds like Tilbroquinol, pKa values are crucial for understanding their solubility
and absorption at different physiological pH values.

Protocol:

o Solution Preparation: A series of buffer solutions with a range of known pH values are
prepared. A stock solution of Tilbroquinol in a suitable solvent (e.g., methanol or DMSO) is
also prepared.

o UV-Vis Spectra Acquisition: A small aliquot of the Tilbroquinol stock solution is added to
each buffer solution to obtain a final concentration suitable for UV-Vis spectrophotometry.
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength
range.

» Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of
Tilbroquinol have different absorption is plotted against the pH of the buffer solutions.

o pKa Calculation: The resulting data is fitted to the Henderson-Hasselbalch equation or
analyzed using graphical methods (e.g., plotting the derivative of the absorbance vs. pH) to
determine the inflection point of the titration curve, which corresponds to the pKa value.

Crystal Structure and Polymorphism

As of the latest available data, a specific, experimentally determined crystal structure for
Tilbroquinol is not publicly available in crystallographic databases. However, the crystal
structures of related 8-hydroxyquinoline derivatives have been determined, often revealing
planar molecules with intramolecular hydrogen bonding between the hydroxyl group and the
quinoline nitrogen.

General Methodology for Crystal Structure Determination (X-ray Crystallography):

o Crystal Growth: Single crystals of Tilbroquinol suitable for X-ray diffraction would first need
to be grown. This is typically achieved through slow evaporation of a saturated solution,
vapor diffusion, or cooling crystallization from a variety of solvents.
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o Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The positions of the atoms within the crystal lattice
are then determined using computational methods, and the structural model is refined to
best fit the experimental data.

Polymorphism Screening:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly
impact its physicochemical properties, including solubility and stability. A thorough
polymorphism screen is therefore a critical step in drug development.

General Protocol for Polymorphism Screening:

o Crystallization Experiments: Tilbroquinol would be subjected to a wide range of
crystallization conditions, varying parameters such as solvents, cooling rates, and the
presence of different excipients.

e Solid-State Characterization: The resulting solid forms are then analyzed using a variety of
techniques, including:

o Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

o Differential Scanning Calorimetry (DSC): To determine melting points and detect phase
transitions.

o Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

o Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and
hydrogen bonding.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the antiamoebic activity and hepatotoxicity of
Tilbroquinol have not been fully elucidated. However, based on the known activities of the 8-
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hydroxyquinoline class of compounds, a plausible mechanism of action can be proposed.

Proposed Antiamoebic Mechanism of Action

8-Hydroxyquinolines are known to be potent metal chelators.[1] Their biological activity is often
attributed to their ability to bind essential metal ions, thereby disrupting crucial enzymatic

functions within the pathogen.
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Caption: Proposed antiamoebic mechanism of Tilbroquinol.

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of Tilbroquinol may also be linked to its metal chelation properties and the
generation of reactive metabolites. The metabolism of quinoline derivatives in the liver can lead
to the formation of reactive intermediates that can cause cellular damage.

Hepatic Metabolism A |—>
(CYP450 enzymes)
-

Click to download full resolution via product page

Caption: Proposed mechanism of Tilbroquinol-induced hepatotoxicity.

Experimental Workflows
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A logical and systematic workflow is essential for the evaluation of new chemical entities in a

drug discovery program.

Antiprotozoal Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical
development of antiprotozoal drugs, which would be applicable to the evaluation of

Tilbroquinol analogs.

In Vitro Screening

4 N\

Lead Optimiization
\
Structure-Activity
Relationship (SAR) Studies

\

ADMET Profiling
J

In Vivp Evaluation

-

( )

Click to download full resolution via product page

Caption: A typical workflow for antiprotozoal drug discovery.
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Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of
Tilbroquinol, along with experimental protocols for their determination. While specific data on
its crystal structure and a definitive elucidation of its signaling pathways are not yet available,
the information presented here, based on its chemical class and available data, offers a solid
foundation for further research and development. A thorough understanding and application of
these principles are essential for advancing the discovery of new, safer, and more effective
antiprotozoal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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